

Refining E7820 treatment schedules for maximum efficacy

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Compound of Interest

Compound Name: E 2078

Cat. No.: B1593395

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Technical Support Center: E7820

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the targeted protein degrader, E7820.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of E7820?

A1: E7820 is a novel anti-cancer sulfonamide that functions as a "molecular glue."^[1] It selectively induces the degradation of the RNA-binding protein RBM39 (RNA Binding Motif Protein 39).^{[2][3]} E7820 facilitates the interaction between RBM39 and DCAF15, a substrate receptor for the CRL4 (Cullin-4 RING E3 ubiquitin ligase) complex.^{[3][4][5]} This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.^{[3][4][5]} The degradation of RBM39 disrupts RNA splicing, which can inhibit cancer cell growth and angiogenesis.^{[1][6]}

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The effective concentration of E7820 can vary between cell lines. For splicing factor inhibition, IC₅₀ values typically range from 1-5 μ M.^[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should E7820 be prepared and stored for in vitro use?

A3: E7820 is typically supplied as a lyophilized powder. For a stock solution, it can be reconstituted in DMSO. For example, a 15 mM stock can be made by dissolving 5 mg of powder in 991 μ L of DMSO.[6] E7820 is soluble in DMSO at >25 mg/mL.[6] The lyophilized powder should be stored at -20°C and is stable for up to 24 months.[6] Once in solution, it should be stored at -20°C and used within 3 months to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[6]

Q4: Has E7820 shown efficacy in clinical trials?

A4: Phase I and II clinical trials have been conducted for E7820. In a Phase I study in patients with advanced solid malignancies, no complete or partial responses were observed; however, 8 out of 37 patients had stable disease for four months or longer.[7] A Phase II trial in patients with relapsed/refractory splicing factor-mutant myeloid malignancies also showed limited clinical efficacy as a monotherapy, with the study being closed for futility as no patients achieved an objective response.[8] However, the study did provide proof-of-concept for in vivo RBM39 degradation in patients.[8] The acceptable safety profile suggests potential for use in combination therapies.[9]

Q5: What are the known mechanisms of resistance to E7820?

A5: Resistance to molecular glue degraders like E7820 can arise from mutations in the components of the degradation machinery. This can include mutations in the E3 ligase substrate receptor (DCAF15) or the target protein (RBM39) that prevent the formation of the ternary complex (DCAF15-E7820-RBM39).

Data Presentation

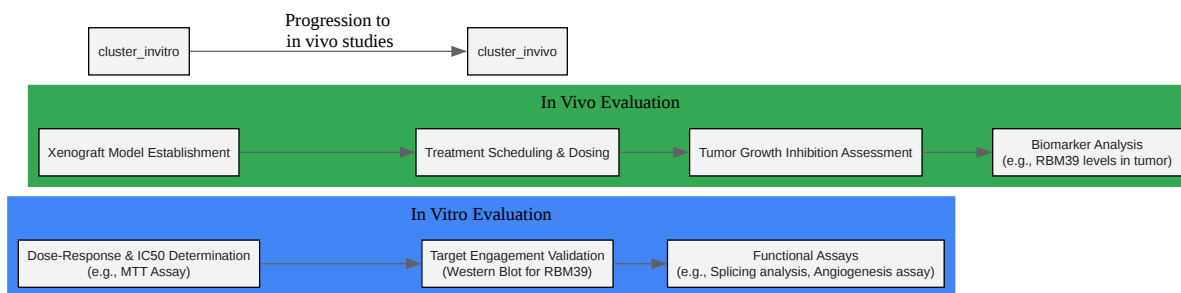
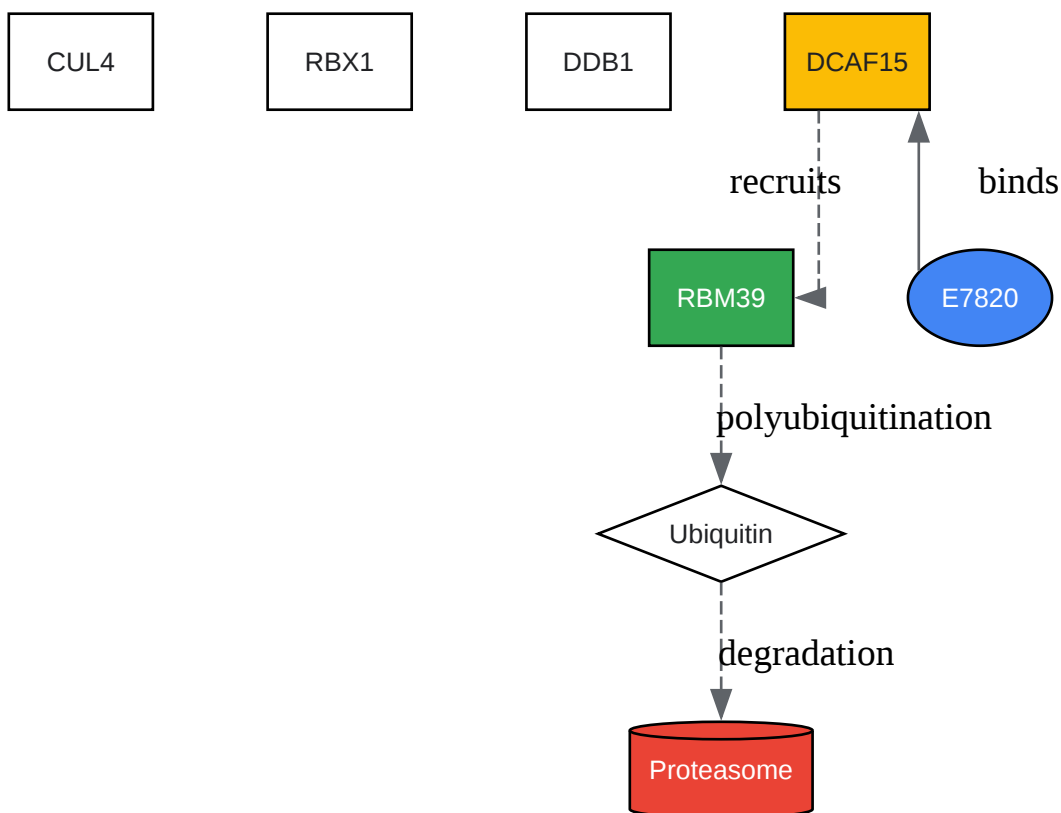
Table 1: Summary of Phase I Clinical Trial Data for E7820 in Advanced Malignancies

Parameter	Details
Study Design	Dose-escalation study
Patient Population	37 patients with advanced solid malignancies
Dosage Levels	10, 20, 40, 70, 100, and 200 mg/day
Maximum Tolerated Dose (MTD)	100 mg/day
Dose-Limiting Toxicities (DLTs)	Grade 3 neutropenia, thrombocytopenia, and elevated liver enzymes at 100 mg/day. Grade 4 thrombocytopenia and neutropenia at 200 mg/day. [7]
Common Adverse Events (Grade 1/2)	Nausea, fatigue, diarrhea, anemia
Efficacy	No complete or partial responses. 8 patients (22%) had stable disease for ≥ 4 months. [7]

Table 2: Summary of Phase II Clinical Trial Data for E7820 in Myeloid Malignancies (NCT05024994)

Parameter	Details
Study Design	Phase II, open-label
Patient Population	12 patients with relapsed/refractory AML, MDS, or CMML with splicing factor mutations
Dosage	100 mg of E7820 daily in 28-day cycles
Primary Objective	Overall response rate (ORR) within 6 cycles
Efficacy	No patients achieved an objective response, leading to study termination for futility.[8] One patient had a transient marrow complete remission without hematologic improvement.[8]
Target Engagement	Western blotting of peripheral blood mononuclear cells showed >50% RBM39 degradation at cycle 2, day 1.[8]
Adverse Events	The safety profile was consistent with previous studies.[8]

Mandatory Visualization



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